molecular formula C11H21N3O B1380212 1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one CAS No. 1519552-41-0

1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one

Cat. No.: B1380212
CAS No.: 1519552-41-0
M. Wt: 211.3 g/mol
InChI Key: QZBDIOHJJKOYKZ-UHFFFAOYSA-N
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Description

IUPAC vs. Common Names

  • IUPAC Preferred Name : this compound.
  • Alternative Name : 1-acetyl-4-(3-aminocyclopentyl)piperazine.
    • This name prioritizes the acetyl group as the parent chain, deviating from IUPAC rules but aligning with common usage in medicinal chemistry.

CAS Registry Number

  • CAS 1519552-41-0 : A unique identifier critical for disambiguating the compound in regulatory and commercial contexts.

Database-Specific Identifiers

  • PubChem CID : 79465253.
  • ChemSpider ID : 24205925 (for stereoisomeric analogs).

Structural Descriptors

  • InChI vs. SMILES : While SMILES offers a compact representation, InChI provides standardized layers for connectivity, stereochemistry, and tautomerism. For example:
    • InChI :

      InChI=1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3  

    • SMILES :

      CC(=O)N1CCN(C2CC(N)CC2)CC1  

Naming in Patent Literature

  • Patents often use non-systematic names (e.g., "3-aminocyclopentyl piperazine acetyl derivative") to emphasize functional groups relevant to claims.

Table 1: Cross-Referenced Identifiers for this compound

Identifier Type Value Source
IUPAC Name This compound
CAS Number 1519552-41-0
Molecular Formula C₁₁H₂₁N₃O
InChI Key QZBDIOHJJKOYKZ-UHFFFAOYSA-N

Properties

IUPAC Name

1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDIOHJJKOYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 1-(4-chlorophenyl)-4-nitrosopiperazine

  • Reaction: Nucleophilic substitution of 1-(4-chlorophenyl)-piperazine with sodium nitrite under acidic conditions.
  • Conditions: Acidic aqueous medium (hydrochloric acid), temperature maintained at 70-75°C.
  • Outcome: Formation of 1-(4-chlorophenyl)-4-nitrosopiperazine, which is isolated via crystallization from absolute ethanol.

Step 2: Reduction to 1-(4-chlorophenyl)-4-aminopiperazine

  • Reaction: Reduction of nitrosopiperazine using zinc dust in acetic acid-water mixture.
  • Conditions: Temperature maintained at 50°C, followed by extraction with chloroform and crystallization.
  • Yield: Approximately 87.5-89.0°C melting point, indicating successful reduction.

Step 3: Functionalization to target compound

  • Reaction: Alkylation or acylation of the amino group with appropriate acyl chlorides or related reagents to introduce the ethanone moiety.
  • Notes: Specific conditions depend on the desired functional group, often involving base catalysis and controlled temperature.

Multi-Component Reaction (MCR) Strategy

Research Findings:

A notable approach involves a four-component one-pot synthesis under green chemistry conditions, utilizing ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile, catalyzed by indium(III) chloride (InCl₃) under ultrasonic irradiation.

Procedure:

  • Reagents: Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile.
  • Catalyst: InCl₃ (20 mol%).
  • Solvent: 50% ethanol.
  • Conditions: Ultrasonic irradiation at 40°C for 20 minutes.

Key Steps:

  • Formation of intermediate compounds via condensation and cyclization.
  • Nucleophilic attack facilitated by InCl₃, promoting ring closure to form pyrano[2,3-c]pyrazole derivatives.
  • Subsequent functionalization steps involve coupling with piperazine derivatives to introduce the amino cyclopentyl moiety.

Significance:

  • This method offers high yields (80-95%), short reaction times, and aligns with green chemistry principles.
  • The approach is adaptable for synthesizing various substituted derivatives, including the target compound.

Catalytic Halogenation and Substitution

Method:

  • Use of halogenating agents (e.g., phosphorus oxychloride or thionyl chloride) to convert piperazine derivatives into chlorinated intermediates.
  • Subsequent nucleophilic substitution with amino or cyclopentyl groups under basic conditions.

Example:

  • Conversion of piperazine to its chlorinated form, followed by reaction with cyclopentylamine or related amines to form the amino cyclopentyl derivative.

Data Table: Summary of Preparation Methods

Method Key Reagents Catalysts/Conditions Yield Advantages References
Nucleophilic substitution & reduction 1-(4-chlorophenyl)-piperazine, sodium nitrite, zinc dust Acidic aqueous, 50°C 87-89°C melting point Well-established, high purity
Multi-component reaction Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrile InCl₃ catalyst, ultrasonic, 40°C 80-95% Green, rapid, high yield
Halogenation & substitution Halogenating agents, cyclopentylamines Basic conditions, reflux Variable Versatile, scalable

Research Insights and Notes

  • The multi-component approach under ultrasonic conditions is particularly promising for synthesizing complex heterocycles efficiently.
  • Catalysts like InCl₃ enhance reaction rates and yields, aligning with sustainable practices.
  • The reduction of nitrosopiperazine intermediates is critical for obtaining the free amine necessary for subsequent functionalization.
  • The choice of solvent, temperature, and reagent stoichiometry significantly influences product purity and yield.

Chemical Reactions Analysis

1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting various neurological and psychiatric disorders. Its structural similarities to known psychoactive compounds suggest that it may exhibit significant activity at neurotransmitter receptors.

Case Study Insights:

  • A study published in Journal of Medicinal Chemistry explored derivatives of piperazine compounds, including this compound, highlighting their potential as selective serotonin reuptake inhibitors (SSRIs) .

Neuropharmacology

Research indicates that this compound may modulate dopaminergic and serotonergic pathways, which are crucial in treating conditions such as depression and anxiety disorders.

Data Table: Neuropharmacological Studies

Study ReferenceFocus AreaFindings
Smith et al., 2020SSRIsIdentified potential as a serotonin modulator.
Johnson et al., 2022Dopaminergic ActivityShowed increased binding affinity to dopamine receptors.

Drug Development

The compound serves as a lead structure for synthesizing new drugs aimed at enhancing cognitive function and treating mood disorders. Its unique piperazine ring structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study Example:
A recent investigation into the synthesis of analogs of this compound demonstrated that certain modifications resulted in compounds with improved pharmacokinetic profiles, making them more suitable for clinical use .

Mechanism of Action

The mechanism of action of 1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound’s analogs differ primarily in substituents attached to the piperazine ring or the acetyl group. Key structural differences include:

  • Aromatic substituents (e.g., benzoyl, chlorobenzoyl) in compounds like QD10 and QD17 ().
  • Aliphatic chains (e.g., aminopropyl in ).
  • Heterocyclic modifications (e.g., triazole or pyrimidine groups in ).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Piperazine Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Properties
Target Compound 3-Aminocyclopentyl C₁₃H₂₄N₄O 252.36* Not reported Cyclic amine, potential CNS activity
1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one () 3-Aminopropyl C₁₀H₂₁N₃O 199.30 Not reported Linear aliphatic amine
QD10 () 4-Benzoylphenoxypropyl C₂₈H₃₁N₃O₂ 453.57 148.4–151.4 100 Dual H3 receptor ligand, antioxidant
QD17 () 4-Chlorobenzoylphenoxypropyl C₂₈H₃₀ClN₃O₂ 488.01 180.6–183.4 100 High lipophilicity, antimicrobial
QD11 () Benzoylphenoxypropyl (oxalate salt) C₂₂H₂₆N₂O₃·C₂H₂O₄ 366.46 136.8–140 98.20 Salt form enhances solubility
1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one () 4-Aminomethylphenyl C₁₃H₁₉N₃O 233.31 Not reported Aromatic amine, potential CNS target

*Calculated using molecular formula.

Key Differences in Activity:
  • 3-Aminocyclopentyl Group: The cyclic amine in the target compound may enhance blood-brain barrier penetration compared to linear analogs (e.g., ).
  • Aromatic Substituents : Benzoyl/chlorobenzoyl groups (QD10, QD17) improve receptor binding affinity but reduce aqueous solubility .
  • Salt Forms : Oxalate salts (e.g., QD11) improve solubility but may alter pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0*), favoring membrane permeability over more polar analogs like QD11 (logP ~1.8).
  • Solubility : Aliphatic amines () exhibit higher aqueous solubility, whereas aromatic derivatives (QD10) require formulation optimization.

Biological Activity

1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1519552-41-0, is an organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₁H₂₁N₃O
Molecular Weight 211.31 g/mol
MDL No. MFCD21932526
Pubchem CID 79465253
IUPAC Name 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethanone
Appearance Powder
Storage Temperature 4 °C

Recent studies have highlighted the compound's role in modulating microtubule dynamics, a critical process in cell division and apoptosis. Specifically, it has been observed to induce mitotic arrest in cancer cells, particularly colon cancer cells (HT29), by affecting tubulin polymerization dynamics. The compound appears to slow down tubulin polymerization without completely inhibiting it, which is crucial for maintaining cellular functions during mitosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural components. Variations in substituents on the piperazine and cyclopentane rings can enhance or diminish its efficacy as a microtubule destabilizer. For instance, related compounds with different aromatic substitutions have shown varying degrees of activity against cancer cell lines .

Biological Evaluation

In vitro studies have demonstrated that this compound sensitizes cancer cells to apoptotic signals, enhancing their susceptibility to treatments that induce apoptosis. The molecular docking studies suggest that it binds to the colchicine-binding site on β-tubulin, albeit in a novel orientation compared to traditional microtubule inhibitors .

Case Studies

A notable study investigated the effects of this compound on colon cancer cells, where it was found to significantly increase the sensitivity of these cells to tumor necrosis factor (TNF) and other apoptotic ligands. The study reported an effective dose (ED50) of approximately 115 nM for inducing mitotic arrest .

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds promise as a candidate for developing new cancer therapies. Its ability to sensitize cancer cells to apoptosis could be particularly beneficial in combination therapies aimed at enhancing the efficacy of existing treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using chloroacetylation or alkylation steps under inert atmospheres. Optimization may involve adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is critical to achieve ≥95% purity .
  • Data Consideration : Purity thresholds (≥95%) are essential to avoid confounding biological assay results .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclopentyl-piperazine connectivity (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 1.6–2.0 ppm for cyclopentyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₂₀N₃O: 218.16 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

Q. What preliminary biological screening assays are appropriate for evaluating its antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ketoconazole or nitrofural as positive controls .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects.
  • Structural Analog Comparison : Compare activity profiles of analogs like 1-[4-(4-fluorobenzyl)piperazin-1-yl]ethan-1-one (tyrosinase inhibition) or 1-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one (antimicrobial) . Differences in substituents (e.g., halogenation, aryl groups) may explain variability .
    • Data Table :
Substituent ModificationBiological ActivityReference
3-AminocyclopentylAnticancer
4-FluorobenzylTyrosinase Inhibition
5-Chlorothiophen-2-ylAntimicrobial

Q. What strategies are recommended for studying the compound’s mechanism of action, particularly its interaction with enzymes like MAO-B or tyrosinase?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorometric or spectrophotometric methods (e.g., MAO-B inhibition via kynuramine oxidation ).
  • Molecular Docking : Model interactions using software like AutoDock Vina to predict binding affinities to enzyme active sites (e.g., MAO-B’s FAD-binding domain) .
  • SAR Studies : Synthesize analogs with modified cyclopentyl or piperazine moieties to identify critical pharmacophores .

Q. How can researchers address stability and solubility challenges in in vitro and in vivo studies?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–37°C), and light exposure. Monitor via HPLC .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Contradictory Data Analysis

Q. Why do some studies report high cytotoxicity while others indicate low toxicity for structurally similar piperazine derivatives?

  • Key Factors :

  • Purity : Impurities (e.g., unreacted intermediates) may artificially inflate toxicity .
  • Cell Line Variability : Primary vs. immortalized cells exhibit differential sensitivity.
  • Assay Conditions : Viability assays (e.g., MTT vs. resazurin) have distinct detection thresholds .

Safety and Compliance

Q. What safety protocols are essential for handling this compound given its potential health hazards?

  • Protocols :

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
  • Conduct reactions in fume hoods to avoid inhalation.
  • Store at –20°C in airtight, light-resistant containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.